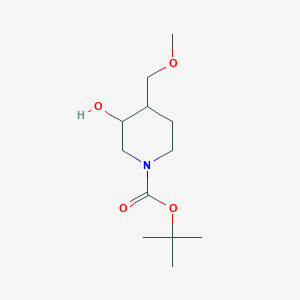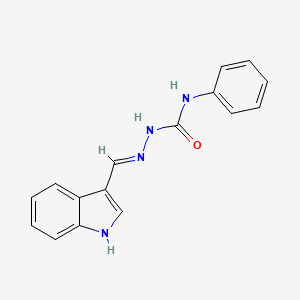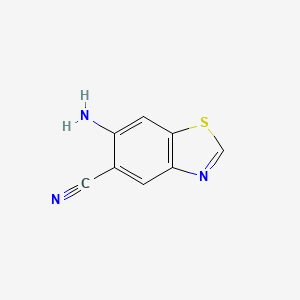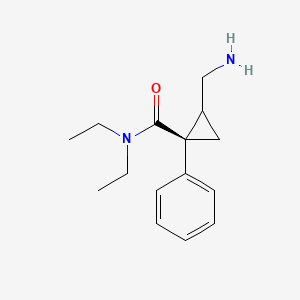
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide is a chemical compound with a complex structure that includes a cyclopropane ring, an aminomethyl group, and a phenyl group
Méthodes De Préparation
The synthesis of (1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide involves several steps. One common method includes the reaction of a cyclopropane derivative with an aminomethylating agent under specific conditions. Industrial production methods often involve optimizing these reactions to improve yield and safety. For example, a preparation method for a similar compound involves a series of reactions including ring formation and aminomethylation .
Analyse Des Réactions Chimiques
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents. .
Applications De Recherche Scientifique
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of (1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide can be compared with similar compounds such as:
- (+/-)-1-aminomethyl-2t-methyl-cyclohexan-r-ol
- N,N-diallyl-(1R,2R)-2-aminomethyl-1-(2-thienyl)cyclopropanecarboxamide hydrochloride These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields .
Propriétés
Formule moléculaire |
C15H22N2O |
|---|---|
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13?,15-/m0/s1 |
Clé InChI |
GJJFMKBJSRMPLA-WUJWULDRSA-N |
SMILES isomérique |
CCN(CC)C(=O)[C@@]1(CC1CN)C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


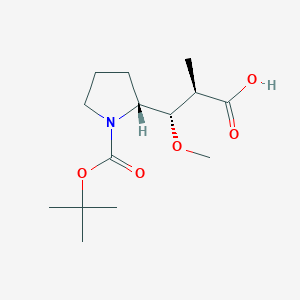
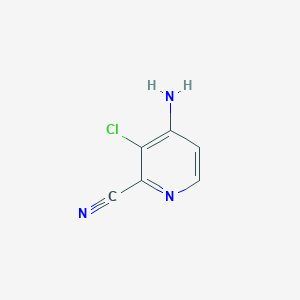
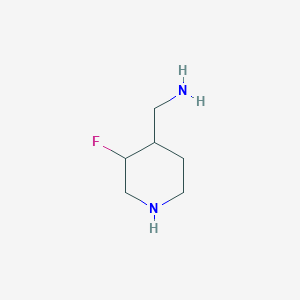
![9-[1,1'-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene](/img/structure/B14799221.png)
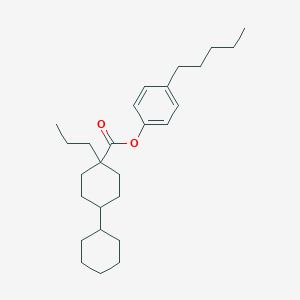

![tert-butyl N-[5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate](/img/structure/B14799237.png)
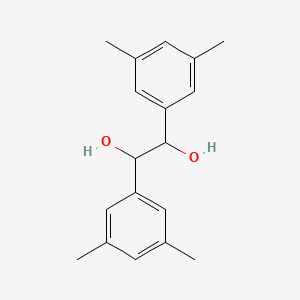
![N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14799244.png)
![2-[(E)-N'-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid](/img/structure/B14799253.png)
![3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14799261.png)
